Cas no 1781128-20-8 ((1-methoxycyclohexyl)methanesulfonyl chloride)

(1-methoxycyclohexyl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- (1-methoxycyclohexyl)methanesulfonyl chloride
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(1-methoxycyclohexyl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-179127-1.0g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 1g |
$914.0 | 2023-05-26 | |
Enamine | EN300-179127-0.1g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 0.1g |
$317.0 | 2023-09-19 | |
Enamine | EN300-179127-5.0g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 5g |
$2650.0 | 2023-05-26 | |
Aaron | AR01BELC-50mg |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 50mg |
$317.00 | 2025-02-09 | |
Aaron | AR01BELC-1g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 1g |
$1282.00 | 2025-02-09 | |
Aaron | AR01BELC-2.5g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 2.5g |
$2488.00 | 2023-12-14 | |
Enamine | EN300-179127-5g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 5g |
$2650.0 | 2023-09-19 | |
Enamine | EN300-179127-10g |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 10g |
$3929.0 | 2023-09-19 | |
Aaron | AR01BELC-100mg |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 100mg |
$461.00 | 2025-02-09 | |
A2B Chem LLC | AW10644-250mg |
(1-methoxycyclohexyl)methanesulfonyl chloride |
1781128-20-8 | 95% | 250mg |
$511.00 | 2024-04-20 |
(1-methoxycyclohexyl)methanesulfonyl chloride 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
(1-methoxycyclohexyl)methanesulfonyl chlorideに関する追加情報
Comprehensive Overview of (1-Methoxycyclohexyl)methanesulfonyl Chloride (CAS No. 1781128-20-8)
(1-Methoxycyclohexyl)methanesulfonyl chloride (CAS No. 1781128-20-8) is a specialized sulfonyl chloride derivative with significant applications in organic synthesis and pharmaceutical research. This compound, characterized by its methoxycyclohexyl and methanesulfonyl chloride functional groups, is widely utilized as a key intermediate in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Its unique structure and reactivity make it a valuable tool for chemists exploring novel synthetic pathways.
The growing interest in sulfonyl chloride derivatives like (1-methoxycyclohexyl)methanesulfonyl chloride is driven by their versatility in drug discovery and material science. Researchers frequently search for "sulfonyl chloride applications" or "CAS 1781128-20-8 synthesis," highlighting the demand for detailed information on this compound. Its role in constructing complex molecules, such as protease inhibitors and kinase modulators, aligns with current trends in targeted therapy development.
From a synthetic perspective, 1781128-20-8 exhibits notable stability under controlled conditions, making it suitable for multi-step reactions. The methoxycyclohexyl moiety enhances solubility in organic solvents, while the methanesulfonyl chloride group provides a reactive handle for nucleophilic substitutions. This balance of properties addresses common challenges in "sulfonation reactions optimization"—a frequent topic in modern organic chemistry forums.
In analytical chemistry, (1-methoxycyclohexyl)methanesulfonyl chloride is often characterized using techniques like NMR (¹H/¹³C), LC-MS, and IR spectroscopy. These methods confirm its purity and structural integrity, critical for applications requiring high precision. Queries such as "CAS 1781128-20-8 analytical data" reflect the need for reliable spectral references in peer-reviewed research.
Environmental and handling considerations for this compound are also frequently discussed. While not classified as hazardous under standard regulations, proper storage in anhydrous conditions at low temperatures is recommended to maintain reactivity. Searches like "safe handling of sulfonyl chlorides" underscore the importance of operational best practices in laboratory settings.
The commercial availability of 1781128-20-8 through specialized chemical suppliers has expanded its accessibility for academic and industrial projects. Procurement-related searches, such as "buy (1-methoxycyclohexyl)methanesulfonyl chloride," often lead to technical bulletins emphasizing batch consistency and scalability—key factors for process chemistry applications.
Future research directions may explore the compound's potential in green chemistry initiatives, particularly in catalytic transformations. The methoxycyclohexyl group's steric and electronic effects could inspire new methodologies in asymmetric synthesis, addressing trending topics like "sustainable sulfonylation techniques."
In summary, (1-methoxycyclohexyl)methanesulfonyl chloride (CAS No. 1781128-20-8) represents a strategically important building block in contemporary synthetic chemistry. Its dual functionality bridges fundamental research and applied science, making it a subject of ongoing investigation across multiple disciplines.
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